molecular formula C15H12O4 B14792728 (+)-Pinocoembrin; Dihydrochrysin; Galangin flavanone

(+)-Pinocoembrin; Dihydrochrysin; Galangin flavanone

Cat. No.: B14792728
M. Wt: 256.25 g/mol
InChI Key: IOCQFSIEULRNKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of (+)-Pinocoembrin typically begins with the reaction of aurantiin in an alkaline solution. This is followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . Another method involves the preparation of pinocembrin-loaded polymer micelles to enhance its bioavailability .

Industrial Production Methods

Industrial production methods for (+)-Pinocoembrin often involve the extraction and purification from natural sources such as honey and various plants. Techniques like chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

(+)-Pinocoembrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For hydroxylation reactions.

    Reducing agents: For reduction reactions.

    Catalysts: Various catalysts are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include pinobanksin and other flavonoid derivatives .

Mechanism of Action

The mechanism of action of (+)-Pinocoembrin involves several molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

5,7-dihydroxy-3-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-7,11,16-17H,8H2

InChI Key

IOCQFSIEULRNKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3

Origin of Product

United States

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